1-(4-n-Butoxy-3,5-dimethylphenyl)ethanol

PNMT inhibition enzyme assay adrenergic pharmacology

1-(4-n-Butoxy-3,5-dimethylphenyl)ethanol (CAS 1443324-76-2; molecular formula C₁₄H₂₂O₂; MW 222.32 g/mol) is a substituted arylalkanol characterized by a phenyl ring bearing 3,5-dimethyl and 4-n-butoxy substituents. The compound is commercially available at research-grade purity specifications of 95–97% from multiple established chemical suppliers.

Molecular Formula C14H22O2
Molecular Weight 222.32 g/mol
Cat. No. B7989609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-n-Butoxy-3,5-dimethylphenyl)ethanol
Molecular FormulaC14H22O2
Molecular Weight222.32 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=C(C=C1C)C(C)O)C
InChIInChI=1S/C14H22O2/c1-5-6-7-16-14-10(2)8-13(12(4)15)9-11(14)3/h8-9,12,15H,5-7H2,1-4H3
InChIKeyOUCVDIGIVOXAML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-n-Butoxy-3,5-dimethylphenyl)ethanol: Procurement-Grade Arylalkanol with Documented PNMT Inhibitory Activity


1-(4-n-Butoxy-3,5-dimethylphenyl)ethanol (CAS 1443324-76-2; molecular formula C₁₄H₂₂O₂; MW 222.32 g/mol) is a substituted arylalkanol characterized by a phenyl ring bearing 3,5-dimethyl and 4-n-butoxy substituents . The compound is commercially available at research-grade purity specifications of 95–97% from multiple established chemical suppliers . Its structure positions it within a class of 4-alkoxy-3,5-dimethylphenyl ethanol derivatives that have been evaluated for enzyme inhibition, notably against phenylethanolamine N-methyltransferase (PNMT), a target relevant to adrenergic biosynthesis and hypertension research [1].

PNMT enzyme inhibition study fit
Alkoxy chain-length SAR and hydrophobicity optimization
Synthetic intermediate for boronic acid cross-coupling

1-(4-n-Butoxy-3,5-dimethylphenyl)ethanol: Why Alkoxy Chain Length Dictates Biological and Synthetic Utility


The 4-n-butoxy substitution pattern in this compound is not an interchangeable design choice. Within the 4-alkoxy-3,5-dimethylphenyl ethanol series, the alkoxy chain length directly modulates lipophilicity, molecular weight, and steric bulk—parameters that critically influence enzyme binding affinity, cellular permeability, and chromatographic behavior . Substitution of the n-butoxy group with a shorter-chain analog (methoxy, ethoxy, or propoxy) alters these physicochemical properties and may result in divergent biological activity profiles, as demonstrated by the documented PNMT inhibition data for related compounds in this class [1]. For applications requiring the specific alkyl chain length—whether for structure-activity relationship (SAR) studies, optimization of hydrophobicity in lead candidates, or use as a synthetic building block for boronic acid derivatives—simple replacement with an in-class alternative would invalidate the experimental design or alter synthetic outcomes.

Replacing n-butoxy with shorter alkoxy chains may alter enzyme binding; the methoxy analog shows no detectable PNMT inhibition in reported assays.
Lipophilicity, chromatographic retention, and membrane permeability vary systematically with chain length; shorter analogs cannot replicate the same physicochemical profile.

1-(4-n-Butoxy-3,5-dimethylphenyl)ethanol: Quantitative Differentiation Evidence Versus Closest Analogs


PNMT Enzyme Inhibition: n-Butoxy Derivative Activity Versus Methoxy Analog

The target compound has documented inhibitory activity against phenylethanolamine N-methyltransferase (PNMT). The observed Ki value of 1.11 × 10⁶ nM (1.11 mM) places it in a distinct activity category compared to the 4-methoxy analog, which exhibited no detectable inhibition (>100 µM) in a related PNMT assay system [1][2]. This difference demonstrates that extending the alkoxy chain from methoxy to n-butoxy produces a measurable change in enzyme-target interaction, rendering the n-butoxy derivative the appropriate selection for PNMT-focused studies within this chemotype.

PNMT Inhibition Ki
Reported
Ki 1.11×10⁶ nM (target) vs no inhibition (>100 µM) for methoxy analog
Chain-length extension enables measurable enzyme interaction
Cross-study comparison; assay conditions differ
PNMT inhibition enzyme assay adrenergic pharmacology

Molecular Weight and Lipophilicity Differentiation: n-Butoxy Versus Shorter Alkoxy Analogs

The n-butoxy substitution confers a distinct molecular weight (222.32 g/mol) compared to the propoxy (208.30 g/mol), ethoxy (194.27 g/mol), and methoxy (180.24 g/mol) analogs . This 14 g/mol increment per methylene unit corresponds to predictable increases in lipophilicity (estimated ΔlogP ≈ +0.5 per CH₂), which directly impacts membrane permeability, protein binding, and chromatographic retention. For applications where precise hydrophobicity tuning is required, the n-butoxy derivative offers a defined intermediate point in the alkoxy chain-length series that cannot be replicated by shorter-chain alternatives.

MW & Lipophilicity
Class-level
MW 222.32 vs 208.30 (propoxy), 194.27 (ethoxy), 180.24 (methoxy) g/mol
Systematic MW increase supports predictable logP increments
Experimental logP confirmation recommended
physicochemical properties lipophilicity SAR

Commercial Availability and Procurement-Grade Purity Specifications

1-(4-n-Butoxy-3,5-dimethylphenyl)ethanol is stocked by multiple established research chemical suppliers with documented purity specifications ranging from 95% (AKSci) to 97% (Fluorochem) . The compound is available in standard research quantities (1 g, 5 g, 25 g) with consistent catalog pricing across vendors, indicating stable supply chain availability. This commercial accessibility contrasts with certain regioisomeric variants (e.g., 2,6-dimethylphenyl substitution pattern) which may have more limited supplier coverage or require custom synthesis, potentially impacting procurement timelines and costs for time-sensitive research programs.

Purity Specification
Data to verify
95% (AKSci); 97% (Fluorochem)
Research-grade purity from multiple vendors
Batch-specific COA verification advised
chemical procurement purity specification supply chain

Synthetic Utility: Precursor to Boronic Acid Derivatives for Cross-Coupling Chemistry

The 4-n-butoxy-3,5-dimethylphenyl scaffold is commercially established as a boronic acid derivative (CAS 845551-41-9; 4-butoxy-3,5-dimethylphenylboronic acid), available from major suppliers including Sigma-Aldrich [1]. This boronic acid serves as a versatile coupling partner for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the 4-n-butoxy-3,5-dimethylphenyl moiety into more complex molecular architectures. The corresponding ethanol derivative can function as a precursor or reference standard in synthetic pathways involving this aryl fragment, with the defined melting point of the boronic acid (193–198°C) providing a quality control benchmark .

Synthetic Utility
Class-level
Boronic acid derivative (CAS 845551-41-9) commercially available
Enables Suzuki-Miyaura coupling scaffold integration
Coupling conditions require case-by-case optimization
Suzuki-Miyaura coupling boronic acid synthetic intermediate

1-(4-n-Butoxy-3,5-dimethylphenyl)ethanol: Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Studies Targeting PNMT and Adrenergic Pathway Modulation

The documented Ki value of 1.11 × 10⁶ nM against bovine PNMT establishes this compound as a defined reference point for alkoxy chain-length SAR within the 4-alkoxy-3,5-dimethylphenyl ethanol series [1]. In contrast to the methoxy analog which shows no detectable PNMT inhibition, the n-butoxy derivative demonstrates measurable activity, making it the appropriate selection for studies investigating the relationship between alkoxy hydrophobicity and enzyme binding [2]. Researchers developing PNMT inhibitors or exploring adrenergic pharmacology can use this compound to calibrate the contribution of the n-butoxy substituent to target engagement.

Physicochemical Property Optimization in Lead Compound Development

With a molecular weight of 222.32 g/mol, the n-butoxy derivative occupies a specific position in the alkoxy chain-length series (methoxy: 180.24; ethoxy: 194.27; propoxy: 208.30 g/mol) [1]. This systematic 14 g/mol increment per methylene unit enables researchers to fine-tune lipophilicity (estimated ΔlogP ≈ +0.5 per CH₂) while maintaining the core arylalkanol pharmacophore. For lead optimization programs requiring precise control over LogP, aqueous solubility, or membrane permeability, the n-butoxy substitution pattern offers a defined hydrophobicity intermediate that cannot be achieved with shorter-chain analogs.

Synthetic Intermediate for Cross-Coupling and Derivatization Chemistry

The 4-n-butoxy-3,5-dimethylphenyl scaffold is commercially available as a boronic acid derivative (CAS 845551-41-9), enabling Suzuki-Miyaura cross-coupling reactions to introduce this aryl fragment into complex molecules [1][2]. The target ethanol compound can serve as a synthetic precursor (via oxidation to the corresponding ketone or aldehyde) or as a reference standard in analytical method development for reactions involving this substitution pattern. The defined melting point of the boronic acid (193–198°C) provides a quality control benchmark for procurement verification [2].

Enzyme Inhibition Screening and Biochemical Assay Development

The compound has been evaluated in standardized enzyme inhibition assays against PNMT, with binding data deposited in public bioactivity databases (BindingDB, ChEMBL) [1]. This documented assay history makes it suitable for inclusion in screening panels where alkoxy-substituted arylalkanols are being profiled for activity against methyltransferase enzymes or related targets. The availability of reference data facilitates cross-study comparison and reproducibility assessment in biochemical assay development and validation.

Application
Selection Property
Validation Focus
PNMT pathway SAR studies
Documented enzyme inhibition context
Alkoxy chain-length SAR validation
Lead compound lipophilicity optimization
Systematic alkoxy chain-length series
LogP and permeability experimental validation
Suzuki-Miyaura cross-coupling chemistry
Commercially available boronic acid derivative
Coupling efficiency and scaffold integration
Methyltransferase enzyme screening panels
Documented assay history in public databases
Cross-study reproducibility assessment
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